molecular formula C9H7F3O3 B1599103 2-Methoxy-4-(trifluoromethyl)benzoic acid CAS No. 448-36-2

2-Methoxy-4-(trifluoromethyl)benzoic acid

Cat. No. B1599103
CAS RN: 448-36-2
M. Wt: 220.14 g/mol
InChI Key: QWRIRBUKLBWVNF-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C9H7F3O3 . It is a solid substance at room temperature .


Synthesis Analysis

While specific synthesis methods for 2-Methoxy-4-(trifluoromethyl)benzoic acid were not found in the search results, similar compounds have been synthesized through various methods. For instance, 2-(Trifluoromethyl)benzoic acid has been used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-(trifluoromethyl)benzoic acid consists of a benzene ring with a methoxy group (OCH3) and a trifluoromethyl group (CF3) attached to it. The carboxylic acid group (-COOH) is also attached to the benzene ring .


Physical And Chemical Properties Analysis

2-Methoxy-4-(trifluoromethyl)benzoic acid is a solid substance at room temperature . It has a molecular weight of 220.15 g/mol . and 97% according to different sources.

Scientific Research Applications

1. Functionalisation in Organic Synthesis

In organic chemistry, 2-Methoxy-4-(trifluoromethyl)benzoic acid is used for the regioselective metalation and carboxylation of benzene derivatives. Dmowski and Piasecka-Maciejewska (1998) demonstrated the functionalisation of 1,3-bis(trifluoromethyl)benzene, leading to various benzoic acid derivatives, including those similar to 2-methoxy-4-(trifluoromethyl)benzoic acid (Dmowski & Piasecka-Maciejewska, 1998).

2. Directed Lithiation

Benzoic acid derivatives, including structures analogous to 2-methoxy-4-(trifluoromethyl)benzoic acid, have been used in directed lithiation processes. Bennetau et al. (1995) explored the ortho-lithiated species of benzoic acid under standard conditions, which is crucial for introducing various functional groups into the benzoic acid framework (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

3. Synthesis of Derivatives

Jiang Jian-hui (2010) investigated a novel synthesis method for 2-amino-4-methoxy benzoic acid, starting from toluene derivatives. This approach could be relevant for synthesizing similar compounds like 2-methoxy-4-(trifluoromethyl)benzoic acid (Jiang, 2010).

4. Photophysical Properties in Lanthanide Complexes

Sivakumar et al. (2010) studied the influence of electron-releasing or withdrawing substituents, like those in 2-methoxy-4-(trifluoromethyl)benzoic acid, on the photophysical properties of lanthanide coordination compounds (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRIRBUKLBWVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395100
Record name 2-methoxy-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(trifluoromethyl)benzoic acid

CAS RN

448-36-2
Record name 2-methoxy-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-4-(trifluoromethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-methoxy-4-(trifluoromethyl)benzonitrile (Description 94; 19 g, 94.4 mmol) in ethanol (150 ml) was added a solution of potassium hydroxide (26.43 g; 472 mmol) in water (100 ml) and the resulting mixture heated at reflux overnight. The mixture was cooled and the ethanol removed by evaporation, the remaining aqueous phase was extracted with diethyl ether then acidified with 5N HCl. The acidic aqueous phase was then extracted with EtOAc (3×200 ml) and the combined organic layers washed with water, sat NaCl, dried over Na2SO4, filtered and evaporated to give the title compound (19.91 g, 95%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
26.43 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

3.0 g of 2-methoxy-4-(trifluoromethyl)benzaldehyde was dissolved in 50 ml dimethyl sulfoxide and an aqueous solution (20 ml) of 1.6 g sodium dihydrogenphosphate, followed by adding dropwise an aqueous solution (30 ml) of 8.0 g sodium chlorite thereinto. After stirring at room temperature for 3 days, water was added thereto, followed by extracting with ethyl acetate. The extract was washed with brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The residue was subjected to silica gel column chromatography, to give 0.8 g of 2-methoxy-4-(trifluoromethyl)benzoic acid as a colorless solid from fractions eluted with hexane-ethyl acetate (3:7).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
ET McBee, E Rapkin - Journal of the American Chemical Society, 1951 - ACS Publications
An extensive survey of the literature13 reveals that little has been reported on Claisen rearrangement of negatively meta-substituted allyl phenyl ethers. The purpose of the investigation …
Number of citations: 12 pubs.acs.org
SI Miller, RM Noyes - Journal of the American Chemical Society, 1951 - ACS Publications
The accepted method for preparing the cis isomer of 1, 2-diiodoethylene involves fractional crystallization of a mixture of the cis and trans isomers. If such a mixture is frozen to Dry Ice …
Number of citations: 8 pubs.acs.org
R Bam, WA Chalifoux - The Journal of organic chemistry, 2018 - ACS Publications
A highly regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives is accomplished from readily available internal alkynes and 2-methoxybenzoyl chlorides. The reaction …
Number of citations: 13 pubs.acs.org
TE Ballard, X Wang, I Olekhnovich, T Koerner… - …, 2011 - Wiley Online Library
A library composed of nitazoxanide‐based analogues was synthesized and assayed for increased antibacterial efficacy against the pyruvate–ferredoxin oxidoreductase (PFOR) using …
CM Lucht - Journal of the American Chemical Society, 1951 - ACS Publications
(1) RL Letsinger, This Journal, 70, 406 (1948). + 9.9 ([a] 25D+ 11.6) as the maximum rotation for this hydrocarbon, 1 therefore, q+ d 33.2 is an upper limit for the rotation of optically pure …
Number of citations: 11 pubs.acs.org
S Keil, H Matter, K Schönafinger, M Glien… - …, 2011 - Wiley Online Library
Compounds that simultaneously activate the peroxisome proliferator‐activated receptor (PPAR) subtypes PPARγ and PPARδ have the potential to effectively target dyslipidemia and …
JK Lynch, JC Freeman, AS Judd… - Journal of medicinal …, 2006 - ACS Publications
Evaluation of multiple structurally distinct series of melanin concentrating hormone receptor 1 antagonists in an anesthetized rat cardiovascualar assay led to the identification of a …
Number of citations: 54 pubs.acs.org
R Bam - 2019 - search.proquest.com
Various trialkylsilyl-substituted alkynes were utilized to prepare highly functionalized and reactive conjugated 2, 4-diynones via Friedel− Crafts acylation reaction. We then developed a …
Number of citations: 2 search.proquest.com
G Matsumura - Journal of the American Chemical Society, 1951 - ACS Publications
An extensive survey of the literature13 reveals that little has been reported on Claisen rearrangement of negatively meta-substituted allyl phenyl ethers. The purpose of the investigation …
Number of citations: 0 pubs.acs.org

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